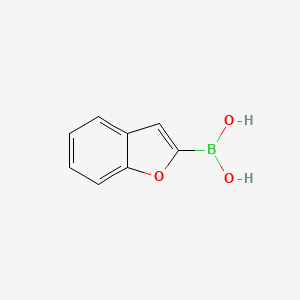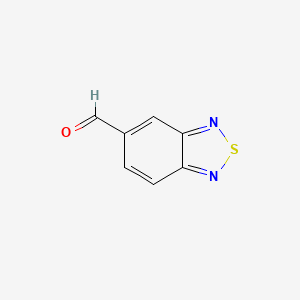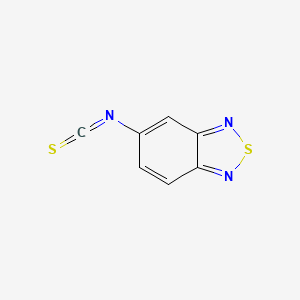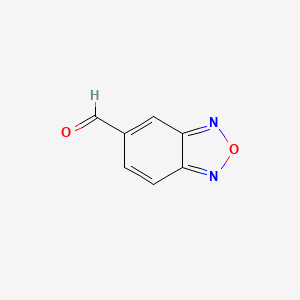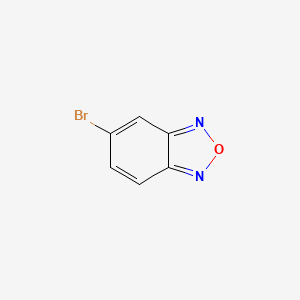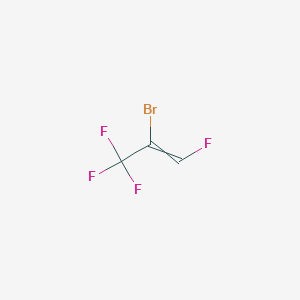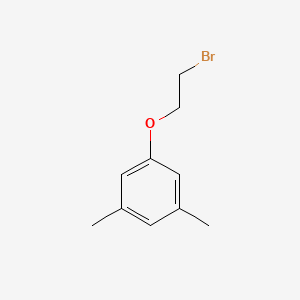
1-Carboxycyclopropanecarboxamide
説明
1-Carboxycyclopropanecarboxamide is a compound that is structurally related to a class of cyclopropane derivatives, which are of significant interest due to their biological activities and potential therapeutic applications. While the specific compound 1-carboxycyclopropanecarboxamide is not directly mentioned in the provided papers, the related compounds such as 1-aminocyclopropanecarboxylates and their derivatives have been studied extensively for their antidepressant, anxiolytic, and ethylene precursor activities in plants .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of the cyclopropane moiety. An efficient one-pot synthesis method for 1-arylcycloprop-2-ene-1-carboxamides, which are structurally related to 1-carboxycyclopropanecarboxamide, has been developed. This method involves the coupling of amines with acyl chlorides generated from cyclopenylcarboxylic acids with oxalyl chloride . Additionally, methods for synthesizing 1-aminocyclopropane-1,2-dicarboxylic acid derivatives, which are closely related to the compound of interest, have been analyzed, with attention given to diastereoselective processes and the use of enantiomerically pure starting compounds .
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by a three-membered ring, which imparts significant strain and reactivity to these compounds. The crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been determined, showcasing the typical features of cyclopropane-containing molecules . Although the exact molecular structure of 1-carboxycyclopropanecarboxamide is not provided, it can be inferred that it would exhibit similar strain and reactivity characteristics.
Chemical Reactions Analysis
Cyclopropane derivatives undergo various chemical reactions due to their strained ring structure. The synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives involves transformations that yield biologically active compounds . Additionally, the synthesis of 1-aminocyclopropane-1-carboxylic acid and its analogs has been performed using the "diazo-addition" method, which is a reaction characteristic of cyclopropane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. For instance, 1-aminocyclopropanecarboxylic acid (ACPC) and its methyl ester exhibit different potencies in animal models, which can be attributed to their differing lipophilicities . The purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from tomato pericarp provide insights into the enzyme's molecular weight and isoelectric point, which are critical for understanding the enzyme's role in the biosynthesis of ethylene in plants . The crystallization and preliminary X-ray analysis of recombinant 1-aminocyclopropane-1-carboxylate synthase from apple further contribute to the understanding of the physical properties of these enzymes .
科学的研究の応用
Synthesis and Chemical Properties
1-Carboxycyclopropanecarboxamide and its derivatives have diverse applications in chemical synthesis. For instance, 1-aminocyclopropanecarboxylic acid derivatives, related to 1-carboxycyclopropanecarboxamide, are synthesized from dehydroamino acid derivatives using sulfur ylide, showing good yields and diastereoselection (Zhou et al., 2011). Additionally, efficient one-pot synthesis methods have been developed for 1-arylcycloprop-2-ene-1-carboxamides, indicating the versatility of cyclopropene derivatives in chemical reactions (Edwards & Rubin, 2016).
Role in Plant Biology
1-Aminocyclopropane 1-carboxylic acid (ACC), a direct precursor of the plant hormone ethylene, is synthesized from S-adenosyl-L-methionine by ACC synthases and plays a significant role in plant development and stress responses (Polko & Kieber, 2019). ACC's involvement in cell wall signaling, guard mother cell division, and pathogen virulence highlights its importance beyond being an ethylene precursor (Vanderstraeten & Van Der Straeten, 2017).
Biomedical Applications
Some derivatives of 1-carboxycyclopropanecarboxamide exhibit a range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016). For example, specific compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have shown significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Agronomic Applications
In agriculture, ACC-deaminase producing beneficial rhizobacteria can enhance the growth and stress tolerance of crops. These bacteria degrade ACC, the precursor of stress ethylene, thereby mitigating the effects of drought and salt stress in plants like Panicum maximum (Tiwari et al., 2018). Additionally, ACC has been explored as a potential chemical thinner for apple trees, showing efficacy in specific concentrations and application timings (Schupp et al., 2012).
Safety And Hazards
The safety data sheet for 1-Carboxycyclopropanecarboxamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-carbamoylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHXFKBMHSJXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369823 | |
| Record name | 1-Carboxycyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carboxycyclopropanecarboxamide | |
CAS RN |
6914-74-5 | |
| Record name | 1-Carbamoylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Carboxycyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Aminocarbonyl)-1-cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



